molecular formula C40H64F3N9O11 B6299349 Acetyl-PHF6 amide Trifluoroacetate CAS No. 878663-43-5

Acetyl-PHF6 amide Trifluoroacetate

Cat. No. B6299349
CAS RN: 878663-43-5
M. Wt: 904.0 g/mol
InChI Key: PVZQXEVBTNVRQK-YNUHNEFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-PHF6 amide Trifluoroacetate is a compound with the molecular formula C40H64F3N9O11 . It is also known by other names such as Acetyl-PHF6 amide (TFA), AcPHF6 (TFA), and Acetyl-PHF6 amide TFA . The IUPAC name for this compound is (2 S )-2- [ [ (2 S )-2-acetamido-3-methylbutanoyl]amino]- N - [ (2 S ,3 S )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1,6-diamino-1-oxohexan-2-yl]amino]-3- (4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid .


Molecular Structure Analysis

The molecular weight of Acetyl-PHF6 amide Trifluoroacetate is 904.0 g/mol . The compound has a complex structure, which includes multiple amide groups and a trifluoroacetate group . Unfortunately, the generation of a 3D structure is disallowed due to the large number of atoms, flexibility, and the presence of a mixture or salt .

Scientific Research Applications

Beckmann Rearrangement Catalyzed by Trifluoroacetic Acid

Trifluoroacetic acid (TFA) has been used as a catalyst in the Beckmann rearrangement of acetophenone oximes to corresponding amides. This process is highly selective and yields practically quantitative amide, demonstrating TFA's role in forming reactive trifluoroacetylated intermediates (Quartarone, Rancan, Ronchin, & Vavasori, 2014).

Modification of Acid Labile Amide Protecting Group

Acetylation of the trifluoroacetic acid labile amide protecting group significantly increases acid stability. This method is utilized in Fmoc / t-butyl solid phase peptide synthesis, allowing for deprotection and cleavage while retaining backbone amide protection (Quibell, Turnell, & Johnson, 1994).

Role in Fibril Formation of Tau Protein

Trifluoroacetates like Acetyl-PHF6 amide are relevant in studying the structure of core domains of fibril-forming PHF/Tau fragments. These studies provide insights into the mechanisms of neurodegenerative diseases and potential targets for anti-tauopathy drugs (Inouye, Sharma, Goux, & Kirschner, 2006).

Trifluoroacetylation of Amines

Trifluoroacetylation of amines using trifluoroacetic anhydride is an important process in organic synthesis, particularly in peptide and amino sugar synthesis. Trifluoroacetamides are widely used due to their ease of removal (Iranpoor & Zeynizadeh, 1999).

NMR Studies on Amides

NMR studies on N-acetyl-L-alanyl-L-alanine-methylamide in trifluoroacetic acid solutions provide insights into the interaction between peptide units and trifluoroacetic acid, which is crucial for understanding the structure and dynamics of peptides (Asakura, 1981).

Mechanism of Action

Target of Action

The primary target of Acetyl-PHF6 amide (TFA) is the Tau protein . The Tau protein plays a crucial role in stabilizing microtubules in neurons and is implicated in various neurodegenerative diseases.

Biochemical Pathways

Considering its target, it’s plausible that it impacts pathways related toneuronal signaling . The downstream effects of such interactions would likely involve changes in microtubule dynamics and neuronal function.

Action Environment

It’s worth noting that the compound should be stored in a sealed environment, away from moisture and light , indicating that these factors could potentially affect its stability.

properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H63N9O9.C2HF3O2/c1-8-22(6)32(47-34(52)27(16-17-29(40)50)44-36(54)30(20(2)3)42-23(7)48)38(56)46-31(21(4)5)37(55)45-28(19-24-12-14-25(49)15-13-24)35(53)43-26(33(41)51)11-9-10-18-39;3-2(4,5)1(6)7/h12-15,20-22,26-28,30-32,49H,8-11,16-19,39H2,1-7H3,(H2,40,50)(H2,41,51)(H,42,48)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,52);(H,6,7)/t22-,26-,27-,28-,30-,31-,32-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZQXEVBTNVRQK-YNUHNEFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64F3N9O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-PHF6 amide (TFA)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetyl-PHF6 amide Trifluoroacetate
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Acetyl-PHF6 amide Trifluoroacetate
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Acetyl-PHF6 amide Trifluoroacetate
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Acetyl-PHF6 amide Trifluoroacetate
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Acetyl-PHF6 amide Trifluoroacetate
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Acetyl-PHF6 amide Trifluoroacetate

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